Methyl 2-amino-3-(piperidin-1-yl)propanoate
Description
Properties
IUPAC Name |
methyl 2-amino-3-piperidin-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-9(12)8(10)7-11-5-3-2-4-6-11/h8H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBYKPDYYXSBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution of Ester Precursors with Piperidine Derivatives
One of the primary approaches involves the nucleophilic substitution of suitable ester precursors with piperidine derivatives. This method relies on the reactivity of esters or activated intermediates toward nucleophilic attack by piperidine, leading to the formation of the target compound.
- Starting with methyl esters of amino acids, such as methyl L-α-amino-β-keto esters.
- Reaction with piperidine derivatives under basic or catalytic conditions, facilitating nucleophilic substitution at electrophilic centers.
- The process often employs solvents like dichloromethane or ethanol, with bases such as potassium carbonate or sodium hydride to promote substitution.
Example:
In a study, methyl (2R)-2-{(2R)-1-[(1S)-1-phenylethyl]piperidin-2-yl}propanoate was synthesized via nucleophilic addition of piperidine derivatives to methyl amino acid esters, followed by purification steps. This approach emphasizes the importance of stereocontrol and regioselectivity.
Reductive Amination of Ketone or Aldehyde Intermediates
Another well-established method is reductive amination, where a ketone or aldehyde precursor reacts with piperidine or its derivatives in the presence of reducing agents.
- Synthesis of a keto ester intermediate, such as methyl 2-oxo-3-aminopropanoate.
- Condensation with piperidine in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.
- This method affords high stereoselectivity and yields the target compound efficiently.
Research findings:
Diastereoselective synthesis of methyl 2-piperidin-2-ylpropanoates was achieved via this route, utilizing stereocontrolled reduction of piperidine β-enamino esters, with yields around 95% and high diastereomeric purity.
Cyclization Strategies Using Enamino Esters
Cyclization of enamino esters is a prominent route, especially for constructing the piperidine ring with precise stereochemistry.
- Starting from β-enamino esters derived from amino acids, such as methyl 3-(N-Boc-amino)piperidine derivatives.
- Diastereoselective reduction or cyclization steps, often involving reagents like sodium triacetoxyborohydride or other hydride donors.
- The process yields methyl 2-[(Boc-amino)piperidinyl]propanoates, which can be deprotected to obtain the target compound.
Research evidence:
A diastereoselective synthesis of methyl 2-piperidin-2-ylpropanoate was reported, involving reduction of piperidine β-enamino esters with sodium triacetoxyborohydride, achieving high stereoselectivity and yields (around 90%).
Multistep Synthesis via Amino Acid Derivatives and Cyclization
This approach involves multi-step synthesis, starting from amino acids or their esters, followed by functional group transformations and cyclization to form the piperidine ring.
- Esterification of amino acids.
- Formation of β-enamino esters via condensation with suitable aldehydes or ketones.
- Cyclization using intramolecular nucleophilic attack or radical-mediated ring formation.
- Final modifications, such as Boc or tosyl protection/deprotection, to obtain the desired compound.
Research findings:
A comprehensive synthesis involved initial formation of amino acid esters, followed by cyclization with aziridines or azides, leading to piperidine derivatives with high stereocontrol.
Patented Industrial Methods
Patents such as EP2240464A2 describe processes involving the reaction of amino acid derivatives with specific intermediates, using inorganic bases like sodium or potassium alkoxides, to produce compounds like methyl 2-amino-3-(piperidin-1-yl)propanoate with high yield and scalability.
- Use of reaction intermediates such as amino acid esters with piperidine derivatives.
- Application of inorganic bases to facilitate substitution.
- Suitable for large-scale production due to high yield and process robustness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used to form amides.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-3-(piperidin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(piperidin-1-yl)propanoate involves its interaction with biological targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to specific receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among analogs include substituents on the propanoate backbone, ester groups, and nitrogen-containing heterocycles. Below is a comparative analysis:
Biological Activity
Methyl 2-amino-3-(piperidin-1-yl)propanoate is an organic compound that has gained attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound is characterized by the molecular formula . It typically appears as a colorless to pale yellow liquid and is soluble in various organic solvents such as ethanol and ether. The compound serves as a versatile building block in organic synthesis and is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Research indicates that this compound interacts with various biological targets, influencing neurotransmitter systems and cellular signaling pathways. Its structural features suggest potential interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission and neurological functions. These interactions may lead to modulation of synaptic plasticity and cognitive functions, making it a candidate for further investigation in neuropharmacology.
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Neuropharmacological Effects : Given its structural similarity to known nAChR agonists, this compound may enhance cholinergic neurotransmission, which is relevant for conditions such as Alzheimer's disease .
- Anticancer Potential : Some derivatives of piperidine compounds have shown promise in cancer therapy. For instance, piperidine-based compounds have been documented to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Structural Feature | Distinction |
|---|---|---|
| Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate | Contains a pyrrolidine ring | Different binding affinities due to ring structure |
| Ethyl 2-amino-3-(piperidin-1-yl)propanoate | Ethyl ester group instead of methyl ester | Alters solubility and reactivity |
| This compound | Piperidine ring structure | Potentially different pharmacological effects due to structural variations |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Neuroprotective Effects : A study assessed the neuroprotective effects of piperidine derivatives on neuronal cells subjected to oxidative stress. Results indicated that these compounds could reduce cell death and promote survival pathways, suggesting their utility in neurodegenerative diseases .
- Inhibition of GABA Transporters : Research into functionalized amino acids revealed that certain derivatives could inhibit GABA uptake effectively. This mechanism may provide insights into developing treatments for anxiety disorders and epilepsy, where GABAergic signaling is disrupted .
- Anticancer Activity : In vitro assays demonstrated that piperidine derivatives exhibited significant cytotoxicity against various cancer cell lines, showing promise as potential anticancer agents by targeting specific cellular pathways involved in tumor growth .
Q & A
Basic: What are the key synthetic strategies for Methyl 2-amino-3-(piperidin-1-yl)propanoate, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves coupling a piperidine-containing precursor with a methyl ester backbone. For example, condensating agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are used to facilitate amide bond formation between amino acid derivatives and piperidine intermediates . Optimization includes:
- Temperature control : Maintaining 0–25°C during coupling to minimize side reactions.
- Solvent selection : Dichloromethane (DCM) or THF for solubility and inertness.
- Hydrolysis conditions : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions (e.g., NaOH in EtOH/H₂O/THF mixtures), but yields may vary due to steric hindrance .
Advanced: How can contradictory spectral data (e.g., NMR or MS) for stereoisomers of this compound be resolved?
Methodological Answer:
Discrepancies in stereochemical assignments can arise due to overlapping signals or dynamic equilibria. To resolve these:
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
- 2D NMR (NOESY/ROESY) : Identifies spatial proximity of protons to confirm stereochemistry.
- X-ray crystallography : Provides definitive structural confirmation if suitable crystals are obtained .
For example, highlights the use of chiral resolution for (R)-2-amino-2-methyl-3-phenylpropanoate, a structurally related compound.
Basic: What analytical techniques are critical for confirming the molecular structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm backbone connectivity (e.g., piperidine ring protons at δ 1.4–2.8 ppm, ester carbonyl at ~170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₉N₂O₂: 215.1396) .
- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch ~1740 cm⁻¹, NH₂ bend ~1600 cm⁻¹) .
Advanced: How can low yields in hydrolysis steps during analogue synthesis be mitigated?
Methodological Answer:
Low yields in ester hydrolysis (e.g., converting ethyl to carboxylic acid derivatives) often result from steric hindrance or poor solubility. Strategies include:
- Solvent optimization : Use polar aprotic solvents (e.g., THF/H₂O mixtures) to enhance reagent accessibility .
- Catalytic additives : Phase-transfer catalysts like tetrabutylammonium bromide improve reaction rates.
- Microwave-assisted hydrolysis : Accelerates reactions under controlled temperature/pressure .
Basic: What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in a dry, inert atmosphere (e.g., argon) at 2–8°C to prevent degradation .
- Emergency measures : For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational methods predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Molecular docking : Screens for potential targets (e.g., enzymes with piperidine-binding pockets) using software like AutoDock Vina.
- ADMET prediction : Tools like SwissADME assess absorption, metabolism, and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
